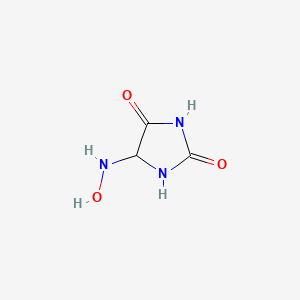![molecular formula C11H16O5 B14597528 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid CAS No. 60203-64-7](/img/structure/B14597528.png)
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid is a chemical compound known for its unique spiroketal structure. This compound is part of the spiroketal family, which is characterized by a spiro-connected cyclic ether and ketone. The presence of the spiroketal structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid typically involves the condensation of lactones with appropriate reagents. One common method involves the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroketal center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spiroketal structure.
科学的研究の応用
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, biolubricants, and as a catalyst in various chemical processes
作用機序
The mechanism of action of 3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The spiroketal structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include enzymatic catalysis and receptor-mediated signaling .
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Known for its use in curing diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as an initiator.
1,4-Dioxaspiro[4.4]nonane: Evaluated for its thermophysical properties and used in various industrial applications.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid stands out due to its specific spiroketal structure, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
特性
CAS番号 |
60203-64-7 |
|---|---|
分子式 |
C11H16O5 |
分子量 |
228.24 g/mol |
IUPAC名 |
3-(9-methyl-8-oxo-1,4-dioxaspiro[4.4]nonan-9-yl)propanoic acid |
InChI |
InChI=1S/C11H16O5/c1-10(4-3-9(13)14)8(12)2-5-11(10)15-6-7-16-11/h2-7H2,1H3,(H,13,14) |
InChIキー |
RDQJJVDOHAESRE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)CCC12OCCO2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)




![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)


![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
